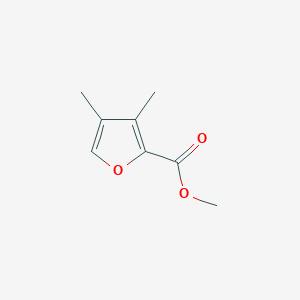
N-(3,4-二氯苯基)-N'-甲氧基脲
描述
“N-(3,4-Dichlorophenyl)-N’-methoxyurea” is a chemical compound that likely contains a urea group (-NH-CO-NH-) attached to a 3,4-dichlorophenyl group and a methoxy group. Urea derivatives are widely used in medicinal chemistry and agriculture .
Molecular Structure Analysis
The molecular structure of “N-(3,4-Dichlorophenyl)-N’-methoxyurea” would likely show the presence of a urea functional group attached to a 3,4-dichlorophenyl group and a methoxy group . The exact structure and conformation would depend on the specific conditions and environment .Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, including hydrolysis, condensation, and addition reactions . The specific reactions that “N-(3,4-Dichlorophenyl)-N’-methoxyurea” might undergo would depend on the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3,4-Dichlorophenyl)-N’-methoxyurea” would depend on its specific structure. Urea derivatives generally have moderate polarity and can form hydrogen bonds, which can affect their solubility, melting point, and other properties .科学研究应用
植物中的吸收和代谢
研究表明,N-(3,4-二氯苯基)-N'-甲氧基脲,也称为利尿隆,被各种植物吸收和代谢。在对玉米、大豆和狗尾草的研究中,发现利尿隆随着从养分溶液吸收的水进入植物。在组织中检测到少量利尿隆以其原始形式和3,4-二氯苯胺的形式,表明植物内的代谢和转化过程(Nashed & Ilnicki, 1970)。
微生物降解
利尿隆诱导某些微生物产生酶,这些酶负责降解各种除草剂和杀菌剂。在涉及球形杆菌的研究中证明,利尿隆诱导的酰胺酶酶表现出降解不同类型的除草剂和杀菌剂的能力(Engelhardt, Wallnöfer, & Plapp, 1971)。
环境影响和修复
利尿隆的环境影响,特别是其存在于地表排水中,已经得到研究。发现利尿隆在径流中的最大季节性损失相对较低,这表明在适当使用下,该除草剂对邻近水域构成的威胁较小(Willis, Rogers, & Southwick, 1975)。此外,已经研究了增强受污染环境中利尿隆矿化和降解的方法,例如使用基于环糊精的生物修复技术(Villaverde et al., 2012)。
检测和测量方法
已经开发了各种方法来检测和测量环境样品中的利尿隆。例如,建立了用于确定土壤中利尿隆的色谱过程,突出了该除草剂在土壤环境中的降解过程(Katz & Strusz, 1968)。另一项研究专注于使用碳糊电极进行伏安测定利尿隆,为分析环境样品中的利尿隆提供了一种替代方法(Ðordevic等,2011)。
光催化降解
使用TiO2悬浮液对利尿隆进行光催化降解已被研究作为处理受到该除草剂污染的水的方法。这种方法被发现能有效降解利尿隆,并有可能促进其矿化(Ruggieri et al., 2011)。
未来方向
The future directions for the study of “N-(3,4-Dichlorophenyl)-N’-methoxyurea” would likely depend on its specific properties and potential applications. Urea derivatives are a rich field of study in medicinal chemistry and agriculture, and new compounds are continually being synthesized and studied .
作用机制
- As a result, the normal electron transport chain is disrupted, reducing the plant’s ability to convert light energy into chemical energy (ATP and reductant potential) .
- Notably, Linuron does not affect photosystem I or other reactions in photosynthesis, such as light absorption or carbon fixation in the Calvin cycle .
- Impact on Bioavailability : Linuron’s persistence in soil affects its availability for uptake by plants .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-methoxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-14-12-8(13)11-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSJDNUSIBDVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864772 | |
| Record name | N-(3,4-Dichlorophenyl)-N'-methoxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dichlorophenyl)-N'-methoxyurea | |
CAS RN |
17356-61-5 | |
| Record name | N-(3,4-Dichlorophenyl)-N'-methoxyurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017356615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,4-Dichlorophenyl)-N'-methoxyurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,4-DICHLOROPHENYL)-N'-METHOXYUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R12X6ONT89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary metabolic pathways of linuron in rabbits, and how does this relate to N-(3,4-Dichlorophenyl)-N'-methoxyurea?
A1: Research indicates that linuron is rapidly metabolized in rabbits, primarily in the liver []. N-(3,4-Dichlorophenyl)-N'-methoxyurea is identified as a major metabolite of linuron in rabbits, both in serum samples and in vitro studies using microsomal fractions []. This suggests that N-demethylation is a key metabolic pathway for linuron in rabbits, leading to the formation of this specific metabolite.
Q2: Could the presence of linuron metabolites in rabbit feed pose any potential risks?
A2: While linuron exhibits low acute toxicity in rabbits, the study highlights a potential concern []. Linuron is known to induce liver enzymes in rats, and similar enzyme induction in rabbits exposed to linuron through contaminated feed could impact drug metabolism. This altered enzyme activity might affect the effectiveness of various veterinary drugs metabolized by the same liver enzymes, posing a risk to treated animals [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)

![5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B173897.png)
![7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol](/img/structure/B173903.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B173906.png)








